2-(3-Methylphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is carried out in a tetrahydrofuran solvent medium, which yields the final compound with good efficiency . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(3-Methylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including condensation, hydrolysis, and cyclization . Common reagents used in these reactions include acids and bases, which facilitate the formation of the desired product. The major products formed from these reactions are pyrazoloquinolines, which are obtained through substitution reactions .
Scientific Research Applications
2-(3-Methylphenyl)quinoline-4-carbohydrazide has several scientific research applications. It is used in proteomics research to study protein interactions and functions . Additionally, this compound is utilized in the synthesis of novel derivatives with potential anticancer properties . These derivatives have shown significant antiproliferative activity against breast carcinoma cells by targeting epidermal growth factor receptor kinase .
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as epidermal growth factor receptor kinase . This interaction leads to the inhibition of kinase activity, resulting in the induction of apoptosis and cell cycle arrest in cancer cells . The compound upregulates pro-apoptotic genes and downregulates anti-apoptotic genes, contributing to its anticancer effects .
Comparison with Similar Compounds
2-(3-Methylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds such as 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids . These compounds also exhibit significant anticancer properties by targeting epidermal growth factor receptor kinase . this compound is unique due to its specific molecular structure and the presence of a 3-methylphenyl group, which may contribute to its distinct biological activity .
Similar compounds include:
Properties
IUPAC Name |
2-(3-methylphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-5-4-6-12(9-11)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQFDBCLWAFKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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